3,4-dimethoxy-N-[(2-methylphenyl)methyl]aniline
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Overview
Description
3,4-Dimethoxy-N-[(2-methylphenyl)methyl]aniline is an organic compound with the molecular formula C16H19NO2 It is a derivative of aniline, where the aniline ring is substituted with two methoxy groups at the 3 and 4 positions and a 2-methylphenylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(2-methylphenyl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 2-methylbenzyl chloride.
Reaction: The 3,4-dimethoxyaniline undergoes a nucleophilic substitution reaction with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reaction conditions would be optimized for maximum yield and purity, and the process would be carried out in large reactors with continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[(2-methylphenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
3,4-Dimethoxy-N-[(2-methylphenyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(2-methylphenyl)methyl]aniline depends on its interaction with biological targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features. The methoxy groups and the aromatic ring play a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyaniline: Lacks the 2-methylphenylmethyl group, making it less bulky and potentially less selective in its interactions.
2-Methyl-N-phenylbenzylamine: Lacks the methoxy groups, which may reduce its reactivity and binding affinity.
3,4,5-Trimethoxyaniline: Contains an additional methoxy group, which may alter its chemical and biological properties.
Uniqueness
3,4-Dimethoxy-N-[(2-methylphenyl)methyl]aniline is unique due to the presence of both methoxy groups and the 2-methylphenylmethyl group. This combination of substituents provides a distinct chemical profile, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(2-methylphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-6-4-5-7-13(12)11-17-14-8-9-15(18-2)16(10-14)19-3/h4-10,17H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDFDPRHNZTAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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